molecular formula C17H12 B1294222 2-Methylpyrene CAS No. 3442-78-2

2-Methylpyrene

Cat. No. B1294222
CAS RN: 3442-78-2
M. Wt: 216.28 g/mol
InChI Key: VIRFPLJXRDHVEI-UHFFFAOYSA-N
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Description

2-Methylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is known to be toxic to humans and other organisms. It is found in the environment in both natural and anthropogenic sources, such as cigarette smoke, automobile exhaust, and coal-burning plants. This molecule has been studied for its potential to induce carcinogenic, mutagenic, and genotoxic effects in humans and other organisms. It has also been studied for its role in the development of various diseases, such as cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

Metabolic Activation and Detoxification

  • Metabolism and Excretion : 1-Methylpyrene, a compound similar to 2-Methylpyrene, undergoes metabolic activation and detoxification. In a study, rats were administered 1-hydroxymethylpyrene (1-HMP), a metabolite of 1-Methylpyrene, leading to the identification of several major urinary and fecal metabolites, which included 1-pyrene carboxylic acid and its derivatives. This study aids in understanding the metabolic pathways of such compounds (Bendadani et al., 2016).

Environmental Impact and Transformation

  • Transformation in Marine Environment : Research on the transformation of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs), like 1-methylpyrene, by benthic invertebrates, showed rapid and efficient transformation in marine environments. This suggests high exposure of water-living organisms to metabolites of such PAHs, which is crucial for environmental risk assessments (Malmquist et al., 2013).

Carcinogenic Potential and DNA Adduct Formation

  • Carcinogenic Activation : A study demonstrated that 1-methylpyrene, a compound structurally related to this compound, forms DNA adducts in mice and rat tissues. This was observed after metabolic activation through hydroxylation and sulfation, corroborating the hypothesis that its metabolite, 1-sulphooxymethylpyrene (1-SMP), is a crucial component in the compound's carcinogenic potential (Bendadani et al., 2013).

Genotoxicity and Cellular Impact

  • Genotoxicity and Chromosome Damage : Another study on 1-Methylpyrene showed its ability to induce chromosome loss and damage to the mitotic apparatus in mammalian cells. This was dependent on metabolic activation by endogenous enzymes, highlighting the potential genotoxic impact of similar compounds like this compound (Li et al., 2020).

Biochemical Analysis

Biochemical Properties

2-Methylpyrene plays a role in various biochemical reactions, primarily through its interactions with enzymes involved in xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which hydroxylate the compound to form hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitated by enzymes like UDP-glucuronosyltransferases and sulfotransferases . These interactions highlight the compound’s involvement in detoxification pathways.

Cellular Effects

This compound exerts several effects on cellular processes. It has been shown to induce transcriptional responses and embryotoxic effects in Japanese medaka (Oryzias latipes) embryos, leading to cardiovascular injuries, reduced absorption of yolk sac reserves, and jaw and spinal deformities . Additionally, this compound influences cell signaling pathways, including the induction of genes involved in mitochondrial energetic metabolism (coxI), xenobiotic biotransformation (cyp1a), and cell cycle regulation (wnt1) . These effects underscore its impact on cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing genotoxic effects . The compound also induces the transcriptional activation of genes involved in oxidative stress response and DNA repair, such as p53 and ogg1 . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained transcriptional responses and persistent embryotoxic effects in fish embryos . These temporal effects highlight the importance of considering exposure duration in toxicological assessments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild transcriptional changes and metabolic alterations. At higher doses, it can cause significant toxic effects, including teratogenicity and genotoxicity . These dose-dependent effects are crucial for understanding the compound’s safety profile and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, such as hydroxylation, followed by phase II conjugation reactions, including glucuronidation and sulfation . These metabolic pathways facilitate the detoxification and excretion of this compound, reducing its potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to potential bioaccumulation . Understanding its transport and distribution is essential for assessing its environmental and biological impact.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes . These interactions can affect its metabolic fate and biological effects.

properties

IUPAC Name

2-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-9-14-7-5-12-3-2-4-13-6-8-15(10-11)17(14)16(12)13/h2-10H,1H3
Source PubChem
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InChI Key

VIRFPLJXRDHVEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Source PubChem
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID4063030
Record name 2-Methylpyrene
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Molecular Weight

216.28 g/mol
Source PubChem
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Boiling Point

409.8 °C
Record name 2-Methylpyrene
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Solubility

In water, 0.10 mg/L at 25 °C (estimated)
Record name 2-Methylpyrene
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Density

1.213 g/cu cm
Record name 2-Methylpyrene
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Vapor Pressure

0.00000175 [mmHg]
Record name 2-Methylpyrene
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Color/Form

Flakes from ethanol

CAS RN

3442-78-2
Record name 2-Methylpyrene
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Record name 2-METHYLPYRENE
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Melting Point

143 °C
Record name 2-Methylpyrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nitromethane interact with 2-methylpyrene and what are the observed effects?

A1: Nitromethane effectively quenches the fluorescence emission of this compound. [, ] This quenching occurs via an electron transfer mechanism, where nitromethane acts as an electron acceptor. [] This selective quenching is observed for various alternant polycyclic aromatic hydrocarbons (PAHs), including this compound, and is influenced by the presence of electron-donating or electron-withdrawing groups on the PAH structure. []

Q2: How does the solvent environment impact the fluorescence properties of this compound?

A2: Studies using this compound, pyrene, and 2-fluoropyrene in 3-methylpentane glass at low temperatures (77 K) reveal that the solvent environment can significantly influence the fluorescence properties of these molecules. [] Specifically, the solvent can induce mixing of the Lb and La excited states, leading to deviations in the observed polarization ratios from their theoretical values. [] This highlights the importance of considering solvent-induced symmetry-lowering effects when studying the fluorescence of these compounds.

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